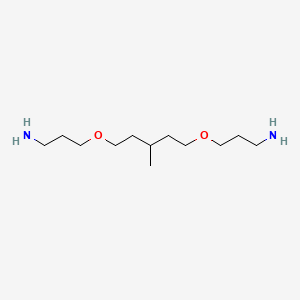

3,3'-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine

Description

Properties

CAS No. |

63145-11-9 |

|---|---|

Molecular Formula |

C12H28N2O2 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

3-[5-(3-aminopropoxy)-3-methylpentoxy]propan-1-amine |

InChI |

InChI=1S/C12H28N2O2/c1-12(4-10-15-8-2-6-13)5-11-16-9-3-7-14/h12H,2-11,13-14H2,1H3 |

InChI Key |

YAGKYVUYEIAZDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOCCCN)CCOCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine typically involves the reaction of 3-methylpentane-1,5-diol with propylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of 3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Production of primary and secondary amines.

Substitution: Generation of substituted amine derivatives.

Scientific Research Applications

3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine finds applications in various fields:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3’-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

3,3'-(Butane-1,4-diylbis(oxy))bispropanamine

Structure : Linear butane backbone (C₄H₈) with ether-linked propylamine termini.

Molecular Formula : C₁₂H₂₈N₂O₂; Molecular Weight : 232.36 g/mol.

Key Differences :

- The absence of a methyl branch in the butane chain reduces steric hindrance, enhancing conformational flexibility.

- Lower molecular weight improves aqueous solubility compared to the 3-methylpentane analog.

Applications : Used in epoxy resin curing and surfactant synthesis due to its linearity and reactivity .

1,4-Butanediamine, N,N'-bis-(3-aminopropyl)-, Diphosphate

Structure: Butanediamine core with terminal 3-aminopropyl groups and phosphate counterions. Molecular Formula: C₁₀H₂₈N₄O₈P₂; Molecular Weight: 418.29 g/mol. Key Differences:

3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

Structure : Siloxane backbone with alternating silicon and oxygen atoms, terminated by propylamine groups.

Molecular Formula : C₁₄H₃₈N₂O₂Si₃; Molecular Weight : 394.82 g/mol.

Key Differences :

Atracurium Iodide 3-Methylpentanediol Analog

Structure: 3-Methylpentane diyl core with bulky tetrahydroisoquinolinium substituents. Molecular Formula: C₅₄H₆₈I₂N₄O₁₀; Molecular Weight: 1259.94 g/mol. Key Differences:

- Complex aromatic substituents increase rigidity and molecular weight, limiting solubility in non-polar solvents.

- Designed as a neuromuscular blocking agent, contrasting with the simpler industrial uses of the target compound.

Applications : Pharmaceutical impurity studies and drug development .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Backbone | Key Features | Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₃₀N₂O₂ | 258.40 | 3-Methylpentane | Branched, hydrophobic | Polymer crosslinkers, drug precursors |

| 3,3'-(Butane-1,4-diylbis(oxy))bispropanamine | C₁₂H₂₈N₂O₂ | 232.36 | Butane | Linear, flexible | Epoxy curing, surfactants |

| 1,4-Butanediamine, N,N'-bis-(3-aminopropyl)-, diphosphate | C₁₀H₂₈N₄O₈P₂ | 418.29 | Butane | Ionic, water-soluble | Pharmaceuticals, ion-exchange resins |

| Siloxane-based diamine | C₁₄H₃₈N₂O₂Si₃ | 394.82 | Siloxane | Thermally stable, hydrophobic | High-temperature silicones |

| Atracurium Iodide Analog | C₅₄H₆₈I₂N₄O₁₀ | 1259.94 | 3-Methylpentane | Bulky, pharmaceutical | Drug impurity studies |

Research Findings and Implications

- Synthesis Complexity : The target compound requires precise control of etherification conditions due to steric effects from the methyl branch, whereas linear analogs (e.g., butane-based) are synthesized more readily .

- Thermal Properties : Siloxane derivatives exhibit superior thermal stability (>300°C) compared to hydrocarbon-based diamines (~200°C decomposition) .

- Pharmaceutical Relevance: The Atracurium analog underscores the role of minor structural modifications (e.g., aromatic substituents) in transitioning from industrial to biomedical applications .

Biological Activity

3,3'-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by the presence of two propylamine groups and a 3-methylpentane-1,5-diyl linker, suggests possible interactions with biological systems that warrant detailed investigation.

- Molecular Formula : C₁₀H₂₄N₂O₃

- Molecular Weight : 220.31 g/mol

- CAS Number : 4246-51-9

- Physical State : Liquid

- Storage Conditions : Store in a dark place under inert atmosphere at room temperature.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₄N₂O₃ |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 4246-51-9 |

| Boiling Point | Not available |

| Hazard Classification | Corrosive (UN2735) |

Research into the biological activity of 3,3'-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine indicates potential mechanisms of action that include:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains, suggesting its utility in developing antimicrobial agents.

- Neuroprotective Effects : Preliminary studies indicate that it may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Insecticidal Properties : Similar compounds have been evaluated for their insecticidal properties, indicating a possible avenue for pest control applications.

Antimicrobial Activity Study

A study conducted on the antimicrobial effects of similar compounds revealed that derivatives of bispropylamine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showcasing effective inhibition at concentrations as low as 50 µg/mL.

Neuroprotective Effects

In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to the modulation of signaling pathways involved in cell survival.

Insecticidal Activity

Research focusing on larvicidal activity against Aedes aegypti indicated that compounds with similar structures displayed effective larvicidal properties. For instance, derivatives showed LC50 values ranging from 20 to 30 µM, suggesting that structural modifications can enhance biological efficacy.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria (MIC < 50 µg/mL) | |

| Neuroprotective | Protects neuronal cells from apoptosis | |

| Insecticidal | Larvicidal activity (LC50 ~ 25 µM) |

Safety and Toxicology

The safety profile of 3,3'-((3-Methylpentane-1,5-diyl)bis(oxy))bispropylamine is crucial for its application in pharmaceuticals and agriculture. Toxicological assessments indicate:

- Acute Toxicity : Initial studies suggest low acute toxicity levels in mammalian models at doses up to 2000 mg/kg.

- Cytotoxicity : No significant cytotoxic effects were observed on human peripheral blood mononuclear cells at concentrations up to 5200 µM.

Table 3: Toxicological Data

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Cytotoxicity Threshold | No effect up to 5200 µM |

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial or cytotoxic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.